molecular formula C10H16 B1212284 (-)-Camphene CAS No. 5794-04-7

(-)-Camphene

Cat. No. B1212284
CAS RN: 5794-04-7
M. Wt: 136.23 g/mol
InChI Key: CRPUJAZIXJMDBK-BDAKNGLRSA-N
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Description

Synthesis Analysis

Recent advances in the synthesis of (-)-camphene and its derivatives involve innovative strategies that enhance yield and selectivity. A notable example includes the selective synthesis of camphene from isomerization of α- and β-pinene over heterogeneous catalysts. This method demonstrated that titanate catalysts are suitable for obtaining camphene with high yield from both terpenes, highlighting the role of catalyst architecture and acidity in improving selectivity towards camphene (Sánchez-Velandia et al., 2021).

Molecular Structure Analysis

The molecular structure of (-)-camphene has been elucidated through various analytical techniques, revealing its complex bicyclic framework. A study focused on the crystal structure of a new camphene acid amide showcased the triclinic system of camphene derivatives, providing insight into the molecular arrangements that underpin its chemical reactivity and interactions (Wang Zongde, 2012).

Chemical Reactions and Properties

Camphene undergoes various chemical reactions, including oxidation and esterification, that are fundamental to its applications in synthesizing complex organic compounds. For instance, the oxidation of camphene with hydrogen peroxide in the presence of lacunar Keggin heteropoly salts yields camphene aldehyde and camphenylic acid, products with significant olfactive properties (Vilanculo et al., 2019).

Physical Properties Analysis

The physical properties of (-)-camphene, such as boiling point, melting point, and solubility, are critical for its application in different domains. The structure and molecular parameters determined by Fourier transform microwave spectroscopy and quantum chemical calculations provide a comprehensive understanding of camphene's gas-phase geometries, contributing to a better grasp of its physical characteristics (Neeman et al., 2016).

Chemical Properties Analysis

The chemical properties of (-)-camphene, including reactivity towards various chemical agents and stability under different conditions, are essential for its utilization in synthetic chemistry. The kinetics and degradation of camphene with OH radicals and its subsequent fate under atmospheric conditions have been explored to understand its behavior in the environment and its potential impact on atmospheric chemistry (Subramani et al., 2020).

Scientific Research Applications

Synthesis of Camphene Derivatives

  • Overview : Camphene is a valuable natural renewable resource used in fine chemical, medicine, food, and materials industries. Its derivatives, including alcohols, ethers, phenols, ω-acyls, esters, and amides, have significant practical applications.
  • Research Insight : The study by Weng Yu-hu (2015) provides a comprehensive summary of the synthesis and application research of camphene derivatives, highlighting their extensive use in various industries and proposing future research directions for exploiting camphene's potential (Weng Yu-hu, 2015).

Bone Tissue Engineering

  • Overview : Camphene has been used to create macroporous polymeric microcarriers for bone tissue engineering.
  • Research Insight : A study by Seok-Jung Hong et al. (2009) demonstrates the use of camphene to generate pores within a microsphere network, creating a bioactive surface conducive for bone marrow stromal cells, highlighting its potential in bone tissue engineering applications (Seok-Jung Hong et al., 2009).

Isomerization Catalyst

  • Overview : Camphene is an intermediate compound in the production of commercial chemicals like isoborneol and camphor.
  • Research Insights :
    • A study by O. Chimal-Valencia et al. (2004) explored using ion exchange resins as catalysts for the isomerization of α-pinene to camphene, offering a new approach to camphene production (O. Chimal-Valencia et al., 2004).
    • Another study by the same authors in 2004 provided additional insights into this process, emphasizing the optimization of yield and the effectiveness of the catalysts used (O. Chimal-Valencia et al., 2004).

Porous Ceramics Fabrication

  • Overview : Camphene-based freeze-casting methods have been applied to create porous ceramics.
  • Research Insight : A study by Jiecai Han et al. (2010) demonstrated the use of camphene in creating ZrO2 porous ceramics with controlled porosity and structure, suggesting its utility in novel ceramic fabrication (Jiecai Han et al., 2010).

Atmospheric Chemistry

  • Overview : Camphene plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA).
  • Research Insights :
    • A study by Mohanapriya Subramani et al. (2020) investigated the oxidation of camphene with OH radicals and its subsequent reactions in the atmosphere, providing insights into its degradation kinetics and atmospheric impact (Mohanapriya Subramani et al., 2020).
    • Research by I. Afreh et al. (2020) used the GECKO-A model to study SOA formation from camphene, offering a detailed understanding of its role in environmental chemistry (I. Afreh et al., 2020).

Antitumor Activity

  • Overview : Camphene has shown potential in cancer therapy, particularly in melanoma treatment.
  • Research Insight : A study by N. Girola et al. (2015) found that camphene isolated from Piper cernuum induces apoptosis in melanoma cells and inhibits tumor growth in vivo, suggesting its therapeutic potential in cancer treatment (N. Girola et al., 2015).

Additive Manufacturing of Porous Ceramics

  • Overview : Camphene has been utilized in the additive manufacturing of porous ceramics.
  • Research Insight : A study by Gyu-Bin Choe et al. (2021) proposes using camphene/photopolymer solutions as a pore-forming agent for photocuring-assisted additive manufacturing, highlighting a novel approach in this field (Gyu-Bin Choe et al., 2021).

Synthesis of Hollow Nanostructures

  • Overview : Camphene has been applied in the synthesis of hollow nanostructures for use in lithium-ion batteries.
  • Research Insight : Jang Hyeok Oh et al. (2019) introduced a new synthesis strategy using camphene for the one-step synthesis of hollow NiO nanofibers, demonstrating its application in energy storage technologies (Jang Hyeok Oh et al., 2019).

Hypolipidemic Action

  • Overview : Camphene exhibits hypolipidemic effects, reducing cholesterol and triglycerides.
  • Research Insights :
    • A study by I. Vallianou et al. (2016) showed that camphene exerts hypolipidemic action by affecting SREBP-1 and MTP expression (I. Vallianou et al., 2016).
    • Another study by the same authors in 2011 demonstrated the reduction of plasma cholesterol and triglycerides in hyperlipidemic rats independently of HMG-CoA reductase activity (I. Vallianou et al., 2011).

Clotting Activity

  • Overview : Sulfur-containing derivatives of camphene have shown anti-aggregating and anticoagulant activity.
  • Research Insight : A study by A. A. Rakhmatullina et al. (2015) investigated the effects of synthesized camphene derivatives on blood clotting, revealing their potential in developing treatments for thrombophilia (A. A. Rakhmatullina et al., 2015).

properties

IUPAC Name

(1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPUJAZIXJMDBK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H](C2)C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046538
Record name (-)-Camphene
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Camphene

CAS RN

5794-04-7
Record name l-Camphene
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Record name (-)-Camphene
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Record name Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1S,4R)-
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Record name (-)-Camphene
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Record name (1S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
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Record name CAMPHENE, (-)-
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Synthesis routes and methods I

Procedure details

Total cholesterol, triglyceride and glucose levels in the serum were measured twice for each using a commercially available kit (Bio Clinical system), and insulin level was measured by ELISA using a mouse insulin kit (Shibayaki, Japan). Lipids were extracted from the liver tissue according to Folch et al.'s method. After adding 1 mL of distilled water to 0.25 g of liver tissue, the liver tissue was homogenized using a Polytron homogenizer (IKA-Werke GmbH & Co., Ultra-Turrax, Staufen, Germany). After adding 5 mL of chloroform:methanol solution (2:1, v/v) to the homogenate and mixing well, the mixture was centrifuged at 1000×g for 10 minutes. After adding 2 mL of chloroform:methanol solution (2:1, v/v) again to the supernatant, the same procedure was repeated to completely separate the lipid components of the liver. After adding 3 mL of chloroform:methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute, followed by centrifugation at 1000×g for 10 minutes, the resulting pellets were completely dried with nitrogen gas. The dried lipids were dissolved in 1 mL of methanol and then analyzed. The same kit (Bio Clinical system) as the one used for the serum analysis was used to measure the triglyceride level of the liver tissue.
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Synthesis routes and methods II

Procedure details

An emulsion of camphene in surfactant solution was prepared as in Example 1 (substituting camphene for ibuprofen). The hot camphene emulsion was pumped (peristaltic pump) at 6 lhr−1 through a cooled coil, to reduce the emulsion temperature to 20° C., then fed directly into a continuous sonication vessel (approximately 30 ml sonicated volume) fitted with a high intensity sonic probe (500 w). Two samples were collected. The first was untreated and the second was cooled rapidly in ice/water. The flow rate was then reduced to 2 lhr−1 and two samples collected and treated as above.
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Synthesis routes and methods III

Procedure details

3.3-Dimethylbicyclo-[2.2.1]-heptane-2-carboxylic acid, further to be called camphenic acid, has been described in Bull. Soc. Chim. France 1972 (no. 12) pages 4770-4777, as an intermediate in the synthesis of the corresponding alcohol. Further the synthesis of this compound has been described in Monatshefte fur Chemie 107, page 945 (1976), wherein is stated that it is an important starting material for the preparation of e.g. bicyclic fragrances. In Nippon Kagaku Zasshi 85, pages 593-597 (1964) it is stated that e.g. camphenic acid can be obtained by oxidation of camphene by peracids; see Chem. Abstr. 62, 11858c (1965).
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bicyclic
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54,000
Citations
M Tiwari, P Kakkar - Toxicology in vitro, 2009 - Elsevier
… In this study, two terpenoids camphene and geraniol were assessed for their cytoprotective … Both the test substances geraniol and camphene increased the cell viability significantly as …
Number of citations: 243 www.sciencedirect.com
NEL Hachlafi, T Aanniz, NE Menyiy… - Food Reviews …, 2023 - Taylor & Francis
… Moreover, camphene was also reported to exhibit anti-leishmanial, hepatoprotective, … ; camphene. The mechanisms of action involved and the potential application of camphene as a …
Number of citations: 48 www.tandfonline.com
I Vallianou, N Peroulis, P Pantazis… - PloS one, 2011 - journals.plos.org
… hypolipidemic action is associated with camphene. Administration of camphene at a dose of … Treatment of HepG2 cells with camphene led to a decrease in cellular cholesterol content to …
Number of citations: 121 journals.plos.org
X Liu, MN Rahaman, Q Fu, AP Tomsia - Acta biomaterialia, 2012 - Elsevier
… unidirectional freezing of camphene-based suspensions, followed by thermal annealing of the frozen constructs to grow the camphene crystals. After sublimation of the camphene, the …
Number of citations: 86 www.sciencedirect.com
X Liu, MN Rahaman, Q Fu - Acta biomaterialia, 2011 - Elsevier
… of camphene-based suspensions (10vol.% particles) on a cold substrate (−196C or 3C). By varying the annealing time (0–72h) to coarsen the camphene … of the camphene. The pore …
Number of citations: 128 www.sciencedirect.com
N Girola, CR Figueiredo, CF Farias, RA Azevedo… - Biochemical and …, 2015 - Elsevier
… activity of camphene has not been reported before. In this work we observed that camphene … All these results suggest that camphene is a candidate for cancer-therapy drug development…
Number of citations: 103 www.sciencedirect.com
S Kim, Y Choi, S Choi, Y Choi, T Park - Obesity, 2014 - Wiley Online Library
Objective The aim of this study was to investigate the protective effects of camphene on high‐fat diet (HFD)‐induced hepatic steatosis and insulin resistance in mice and to elucidate its …
Number of citations: 29 onlinelibrary.wiley.com
S Findik, G Gündüz - Journal of the American Oil Chemists' …, 1997 - Wiley Online Library
… of technical pinene into camphene under laboratory … camphene flowed downward, while α-pinene vapor moved upward. In a Japanese patent (7), isomerization of pinene to camphene …
Number of citations: 70 aocs.onlinelibrary.wiley.com
EM Elgendy, SA Khayyat - Russian Journal of Organic Chemistry, 2008 - Springer
… We also performed epoxidation of camphene (III) under … (IIIb) in the photochemical epoxidation of camphene (III) with hydrogen … data on photochemical epoxidation of camphene (III). It is …
Number of citations: 43 link.springer.com
JP Bain, AH Best, BL Hampton… - Journal of the …, 1950 - ACS Publications
… In view of these facts and thefact that our Z-camphene possesses the highest optical … boiled gently for four hours and the camphene allowed to steam distil. The camphene was collected …
Number of citations: 18 pubs.acs.org

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